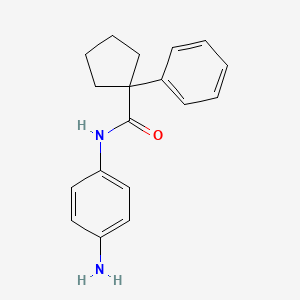![molecular formula C18H16F3N3OS B4543134 1-butyl-2-mercapto-7-phenyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4543134.png)
1-butyl-2-mercapto-7-phenyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one
Description
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidin-4(1H)-one derivatives involves multiple steps, starting from base compounds through to the final product, employing strategies like cyclization of thioureas in acidic medium or interaction with isothiocyanates in pyridine. These methods demonstrate the versatility and complexity of synthesizing such compounds. For example, Alagarsamy et al. (2007) discuss synthesizing 2-mercapto-3-substituted pyrimidinones as new agents with potential analgesic and anti-inflammatory activities, showcasing the synthetic pathways for these derivatives (Alagarsamy, Vijayakumar, & Raja Solomon, 2007).
Molecular Structure Analysis
The molecular structure of these compounds is typically characterized using analytical and spectroscopic methods, including NMR, IR, and X-ray crystallography. This provides detailed information on the geometry, bonding, and electron distribution within the molecule, which is crucial for understanding its reactivity and properties. Shi et al. (2018) report on a green approach to synthesizing thieno[2,3-d]pyrimidin-4(3H)-ones, highlighting the importance of molecular structure in synthesis efficiency (Shi et al., 2018).
Chemical Reactions and Properties
The reactivity of pyrido[2,3-d]pyrimidin-4(1H)-ones involves interactions with various reagents, leading to a range of heterocyclic systems. These reactions are fundamental to modifying the compound's properties for specific applications. Hassan et al. (1988) describe the synthesis and reactions of 2-mercapto-pyrido[2,3-d]pyrimidine derivatives, providing insight into their chemical behavior and the potential for creating new molecules (Hassan, Youssef, El-zohry, & El-wafa, 1988).
Physical Properties Analysis
The physical properties of these compounds, such as melting point, solubility, and stability, are crucial for their handling and application in various domains. These properties are often influenced by the molecular structure and substituent groups present in the compound.
Chemical Properties Analysis
Chemical properties, including acidity, basicity, and reactivity towards different classes of reagents, define the utility of pyrido[2,3-d]pyrimidin-4(1H)-ones in chemical synthesis and potential applications in medicinal chemistry and material science. Studies such as those by Aggarwal et al. (2014) explore the anti-inflammatory and antimicrobial activities of pyrazolo[1,5-a]pyrimidines, indicating the broad scope of chemical properties and biological activities of these compounds (Aggarwal, Masan, Kaushik, Kaushik, Sharma, & Aneja, 2014).
properties
IUPAC Name |
1-butyl-7-phenyl-2-sulfanylidene-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3OS/c1-2-3-9-24-15-14(16(25)23-17(24)26)12(18(19,20)21)10-13(22-15)11-7-5-4-6-8-11/h4-8,10H,2-3,9H2,1H3,(H,23,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCQHGIHIZXBVMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C(=CC(=N2)C3=CC=CC=C3)C(F)(F)F)C(=O)NC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-(4-methylphenyl)pyridine](/img/structure/B4543058.png)
![methyl {[6-ethyl-3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B4543065.png)
![N-(3-acetylphenyl)-3-{[(3,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B4543068.png)
![5-{2-[2-(2,5-dichlorophenoxy)ethoxy]-5-methylbenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4543076.png)
![2-[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)amino]-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B4543080.png)

![N,N'-[methylenebis(2-cyano-4,1-phenylene)]bis{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide}](/img/structure/B4543094.png)
![N-(4-phenoxyphenyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B4543111.png)
![2,6-dimethoxy-N-({[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4543114.png)


![2-{5-[(4-tert-butylphenoxy)methyl]-2-furyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4543142.png)

![2-[(2-hydroxyethyl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4543149.png)